1,4-Oxazepan-6-ol
Overview
Description
“1,4-Oxazepan-6-ol” is a chemical compound with the molecular formula C5H11NO2 . It is also known by its IUPAC name “this compound” and has a molecular weight of 117.15 . It is available in two forms: as a colorless liquid and as a hydrochloride salt .
Synthesis Analysis
The synthesis of “this compound” involves several steps. One common method involves the reaction of diethylene glycol with chloroacetonitrile to form 6-chloromethyl-1,4-oxazepane. This intermediate is then reacted with sodium hydroxide to obtain this compound.
Molecular Structure Analysis
The molecular structure of “this compound” is characterized by an oxazepane ring, which is a seven-membered heterocyclic compound containing an oxygen atom, a nitrogen atom, and five carbon atoms . The hydroxyl group is attached to the 6th carbon atom in the ring .
Physical And Chemical Properties Analysis
“this compound” has a density of 1.1±0.1 g/cm³, a boiling point of 246.8±30.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.1 mmHg at 25°C . It has a molar refractivity of 29.6±0.3 cm³, a polar surface area of 41 Ų, and a molar volume of 108.3±3.0 cm³ .
Scientific Research Applications
Polymer Synthesis
1,4-Oxazepan-6-ol and its derivatives are actively researched in the field of polymer synthesis. For example, poly(ester amide)s (PEAs) were synthesized through the organocatalytic ring-opening polymerization of N-acylated-1,4-oxazepan-7-one monomers, indicating potential as biodegradable alternatives to poly(2-oxazoline)s (Wang & Hadjichristidis, 2020).
Synthesis of Heterocycles
The compound is used in synthesizing heterocycles like 1,4-oxazepines and 1,3-oxazines, as demonstrated in a study using a phosphine-mediated tandem reaction of ynones with 2-azido alcohols. This method offers a promising route for the preparation of synthetically useful and biologically active heterocycles under mild conditions (François-Endelmond et al., 2010).
Anticancer Research
In anticancer research, novel oxazepines related to Azaisoerianin and IsoCoQuines have been synthesized, showing nanomolar-level cytotoxicity against human cancer cell lines. One of the compounds, oxazepin-9-ol, demonstrated significant inhibitory effects on tubulin assembly and cellular cycle arrest in cancer cells (Khelifi et al., 2020).
Synthesis of Novel Derivatives
New methods for constructing 1,4-oxazepanes from N-propargylamines have been developed, showcasing the versatility of this compound in synthesizing various N-heterocycles. These methods offer high atom economy and shorter synthetic routes, contributing to the field of organic chemistry (Vessally et al., 2016).
Enantioselective Synthesis
The synthesis of enantiopure 1,4-oxazepane derivatives using selenocyclofunctionalization techniques has been explored. This approach demonstrates the potential of this compound in producing stereochemically defined compounds, which is crucial in pharmaceutical synthesis (Nieto et al., 2015).
Safety and Hazards
“1,4-Oxazepan-6-ol” is associated with certain hazards. It has been assigned the GHS07 pictogram and the signal word "Warning" . The hazard statements associated with it are H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding dust formation, avoiding contact with skin and eyes, and using personal protective equipment .
Mechanism of Action
Mode of Action
These are the main inhibitory neurotransmitter receptors in the mammalian brain .
Biochemical Pathways
. More research is needed to elucidate the compound’s effects on biochemical pathways.
Pharmacokinetics
It has a volume of distribution of 0.6 to 2 L/kg and undergoes hepatic glucuronide conjugation to produce a single, major inactive metabolite . Oxazepam is excreted in the urine as an inactive glucuronide conjugate .
Result of Action
The molecular and cellular effects of 1,4-Oxazepan-6-ol’s action are currently unknown
Action Environment
. More research is needed to determine how factors such as temperature, pH, and the presence of other substances might affect the compound’s action.
properties
IUPAC Name |
1,4-oxazepan-6-ol | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO2/c7-5-3-6-1-2-8-4-5/h5-7H,1-4H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJQUDIYIICBQDR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(CN1)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
117.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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